4-Hydroxyphenylbutazone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168584 | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16860-43-8 | |
| Record name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16860-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC382672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPHENYLBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspectives in Pyrazolidinedione Chemistry and 4 Hydroxyphenylbutazone Discovery
Evolution of Pyrazolidinedione Derivatives in Medicinal Chemistry
The story of pyrazolidinedione derivatives in medicine is a significant part of the development of non-steroidal anti-inflammatory drugs (NSAIDs). ages.at The core chemical structure, 3,5-pyrazolidinedione, is a heterocyclic compound that serves as a versatile scaffold for synthesizing various pharmaceutical agents. ontosight.aiontosight.ai Its derivatives have been explored for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antipyretic properties. ages.atontosight.aiontosight.ai
The breakthrough for this class came with the synthesis of phenylbutazone (B1037) in 1949. acs.org Phenylbutazone, chemically known as 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione, quickly became a widely used and potent agent for treating rheumatoid arthritis and other inflammatory conditions. acs.orgresearchgate.net The pharmacological activity of these derivatives is closely linked to the acidity of the hydrogen atom at the 4th position of the pyrazolidinedione ring, which is enhanced by the dicarbonyl groups at the 3rd and 5th positions. pharmacy180.com The success of phenylbutazone spurred further research into related compounds, leading to the development of other derivatives like sulfinpyrazone, which has uricosuric effects, and oxyphenbutazone (B1678117), itself an active metabolite of phenylbutazone. pharmacy180.comresearchgate.net This evolution marked the establishment of pyrazolidinediones as a major class of NSAIDs, although their mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—would only be fully understood decades later. acs.orgresearchgate.net
Table 1: Key Pyrazolidinedione Derivatives in Medicinal Chemistry
| Compound Name | Year of Introduction/Discovery | Key Significance |
|---|---|---|
| Phenylbutazone | 1949 | A potent, early NSAID used for arthritis and inflammation. acs.orgresearchgate.net |
| Oxyphenbutazone | 1950s | An active metabolite of phenylbutazone, also used as a drug. researchgate.netresearchgate.net |
Early Insights into Phenylbutazone Metabolism and Metabolite Identification
Following its widespread clinical use, scientific efforts turned towards understanding the biological fate of phenylbutazone. As a highly lipophilic compound, it is extensively metabolized in the body before elimination. researchgate.net Early studies in the 1950s were pivotal in identifying the primary pathways of its biotransformation. These investigations, often using urine samples from patients, led to the isolation and identification of two major oxidation products. researchgate.net
The first of these was a mono-hydroxy derivative where hydroxylation occurred on one of the phenyl rings, specifically at the para-position. This metabolite was named oxyphenbutazone. researchgate.netnih.gov The second major metabolite resulted from the hydroxylation of the n-butyl side chain, known as γ-hydroxyphenylbutazone. researchgate.netnih.govuky.edu These two compounds were established as the principal products of phenylbutazone's oxidative metabolism. researchgate.netnih.gov It was noted that in humans, these hydroxylation pathways were less dominant compared to C-glucuronidation, whereas in species like rats and dogs, hydroxylation is the predominant metabolic route. researchgate.net These initial findings demonstrated that the phenylbutazone molecule was actively transformed by the body into more polar compounds to facilitate excretion. nih.gov
Table 2: Principal Early-Identified Metabolites of Phenylbutazone
| Metabolite Name | Site of Hydroxylation | General Description |
|---|---|---|
| Oxyphenbutazone | Phenyl ring (para-position) | An active metabolite with anti-inflammatory properties. researchgate.netnih.gov |
The Emergence of 4-Hydroxyphenylbutazone as a Key Metabolite
While oxyphenbutazone and γ-hydroxyphenylbutazone were recognized as the main metabolites for decades, further research using more advanced analytical techniques revealed a more complex metabolic profile for phenylbutazone. Among the other metabolites identified was this compound. pharmacompass.com
This compound is structurally distinct from the earlier discovered metabolites. Its chemical name is 4-butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione, indicating that the hydroxyl group is located directly on the 4th carbon of the pyrazolidinedione ring. biosynth.com This compound is not a product of ring or side-chain hydroxylation, but rather a direct modification of the central acidic carbon of the pyrazolidine (B1218672) structure.
Studies involving the incubation of phenylbutazone with microsomal preparations, such as those from ram seminal vesicles, successfully isolated this compound. nih.govmedchemexpress.com Its formation is proposed to occur via a nonenzymatic reaction involving the rearrangement of phenylbutazone peroxyl radicals, which are formed by the peroxidase activity of prostaglandin (B15479496) H synthase (PHS). nih.gov Unlike its parent compound, this compound was found to be an ineffective inhibitor of PHS cyclooxygenase. nih.govmedchemexpress.com The identification of this compound highlighted a different metabolic pathway for phenylbutazone, providing deeper insight into the complex biotransformation of this classic NSAID. nih.govebiohippo.com
Synthetic Methodologies and Radiochemical Preparation of 4 Hydroxyphenylbutazone
Chemical Synthesis Approaches for 4-Hydroxyphenylbutazone
The preparation of this compound can be achieved through controlled oxidation of its precursor, phenylbutazone (B1037), or via targeted synthetic routes.
Controlled Oxidation Reactions of Phenylbutazone Leading to this compound Formation
Phenylbutazone is susceptible to oxidation, which can occur under relatively mild conditions, even when dissolved in organic solvents or on thin-layer chromatography (TLC) plates. akjournals.comakjournals.comakjournals.com This oxidation is often accelerated by factors such as increased temperature, visible light, and ultraviolet light exposure. akjournals.com The primary product of this oxidation is this compound. akjournals.comrsc.orgresearchgate.net
One documented method involves heating an acetone (B3395972) solution of phenylbutazone in the presence of air. The resulting this compound can then be separated from the unreacted phenylbutazone by extraction with a sodium carbonate solution. akjournals.com This process takes advantage of the acidic nature of the hydroxyl group in this compound, allowing for its selective extraction into an aqueous basic solution.
While the spontaneous oxidation of phenylbutazone is a known phenomenon, for preparative purposes, more controlled oxidation methods are desirable to improve yield and purity. akjournals.comrsc.orgresearchgate.net
Methodologies for Targeted Synthesis of the Compound
Targeted synthesis of this compound offers greater control over the reaction and product purity compared to simple oxidation of phenylbutazone. One approach involves the reaction of the oxidation product of phenylbutazone, this compound, with amino functions to create open-chain derivatives. nih.gov Another method utilizes the intact 1,2-diphenyl-pyrazolidine-3,5-dione molecule, which is substituted at the 4-position with acetic acid. nih.gov
A common general synthesis for phenylbutazone and its analogs, which can be adapted for this compound, involves the condensation of a substituted malonic ester with hydrazobenzene (B1673438). lookchem.com For instance, phenylbutazone itself is synthesized by reacting butylmalonic ester with hydrazobenzene. lookchem.com A manufacturing process describes dissolving sodium in absolute alcohol, followed by the addition of diethyl-n-butyl malonate and hydrazobenzene. The mixture is heated, and the resulting product is dissolved in water and acidified to yield the crystalline product. lookchem.com
Radiochemical Synthesis and Isotopic Labeling of this compound
Radiolabeled this compound is essential for studying its metabolic fate and for use in sensitive analytical methods. researchgate.netdeepdyve.com The synthesis typically involves the preparation of a radiolabeled phenylbutazone precursor, which is then converted to the desired hydroxylated product.
Preparation of [4-¹⁴C]Phenylbutazone as a Precursor
A common method for preparing [4-¹⁴C]phenylbutazone involves a multi-step synthesis starting from [2-¹⁴C]diethyl malonate. akjournals.comakjournals.com In a 5 mmole scale synthesis, [2-¹⁴C]diethyl malonate is first reacted with n-butyl bromide. The resulting product is then condensed with hydrazobenzene in the same reaction vessel to yield [4-¹⁴C]phenylbutazone. akjournals.comakjournals.com This one-pot procedure yielded a highly purified product with a radiochemical yield of 48%. akjournals.comakjournals.com Throughout this synthesis, the use of dried reagents and precautions to exclude moisture are critical. akjournals.com
An alternative and reportedly facile synthesis for high specific activity [¹⁴C]-phenylbutazone has been developed to overcome challenges associated with low solvent volumes and vigorous refluxing. researchgate.netdeepdyve.com This method involves a two-step process. First, the pyrazolidinedione ring of 1,2-diphenyl-3,5-pyrazolidinedione is formed using unlabeled 1,2-diphenylhydrazine (B7769752) and diethyl malonate, achieving a 32% yield on a gram scale. researchgate.netdeepdyve.com In the second step, a low mass of high specific activity n-[1-¹⁴C]-butyl bromide is introduced via a nucleophilic substitution reaction. researchgate.netdeepdyve.com This final step has reported yields ranging from 65-92%, with the yield being significantly influenced by the reaction stoichiometry and the choice of base. researchgate.netdeepdyve.com
| Precursor | Reagents | Product | Reported Yield |
| [2-¹⁴C]Diethyl malonate | n-Butyl bromide, Hydrazobenzene | [4-¹⁴C]Phenylbutazone | 48% |
| 1,2-Diphenyl-3,5-pyrazolidinedione | n-[1-¹⁴C]-Butyl bromide | [4-¹⁴C]Phenylbutazone | 65-92% |
Isolation and Purification of 4-Hydroxy[4-¹⁴C]phenylbutazone
During the synthesis and purification of [4-¹⁴C]phenylbutazone, the formation of 4-hydroxy[4-¹⁴C]phenylbutazone as a byproduct is often observed. akjournals.comakjournals.com This is likely due to oxidation during the synthesis and subsequent isolation procedures. akjournals.com
The isolation of a pure sample of 4-hydroxy[4-¹⁴C]phenylbutazone from a mixture containing [4-¹⁴C]phenylbutazone has been described. akjournals.comakjournals.com The process begins with column chromatography of the crude labeled product. Fractions containing a mixture of [4-¹⁴C]phenylbutazone and 4-hydroxy[4-¹⁴C]phenylbutazone are identified. akjournals.com To remove the bulk of the [4-¹⁴C]phenylbutazone, the mixture is dissolved in ether and extracted with a 10% aqueous sodium carbonate solution. akjournals.com
Further purification is achieved using preparative thin-layer chromatography (TLC) on silica (B1680970) gel plates. A solvent system of chloroform-acetone (9:1 v/v) is used for triple development, which effectively separates 4-hydroxy[4-¹⁴C]phenylbutazone (Rf 0.21) from phenylbutazone (Rf 0.71) and other impurities. akjournals.com The bands corresponding to 4-hydroxy[4-¹⁴C]phenylbutazone are then scraped from the plates, and the compound is eluted from the silica gel with ether. akjournals.com After evaporation of the solvent under a nitrogen stream, the purified product is dried. akjournals.com
This isolation procedure yielded 4-hydroxy[4-¹⁴C]phenylbutazone with a radiochemical purity greater than 95% and a specific activity of 248 µCi/mmole. akjournals.com
| Purification Step | Method | Details |
| Initial Separation | Column Chromatography | Fractions containing the desired product are collected. |
| Bulk Phenylbutazone Removal | Liquid-Liquid Extraction | Ether solution extracted with 10% aqueous sodium carbonate. |
| Final Purification | Preparative TLC | Silica gel plates with chloroform-acetone (9:1 v/v) solvent system. |
Biotransformation Pathways and Enzymatic Formation of 4 Hydroxyphenylbutazone
Identification of Enzymatic Systems in 4-Hydroxyphenylbutazone Formation
The conversion of Phenylbutazone (B1037) to this compound is a critical step in its metabolism, and identifying the enzymes involved is crucial for understanding its pharmacological profile. Research has pinpointed the Cytochrome P450 (CYP450) superfamily of enzymes as the primary catalysts in this hydroxylation reaction. wikipedia.orgmdpi.com
Role of Cytochrome P450 Isoforms in 4-Hydroxylation
The CYP450 enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. wikipedia.orgmdpi.com Specific isoforms within this superfamily have been identified as key players in the 4-hydroxylation of Phenylbutazone.
In humans, the Cytochrome P450 isoform CYP2C9 is a major enzyme responsible for the metabolism of numerous non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies have demonstrated that Phenylbutazone is a substrate for CYP2C9, which catalyzes its conversion to Oxyphenbutazone (B1678117). caymanchem.comcaymanchem.com In fact, Phenylbutazone acts as a competitive inhibitor of CYP2C9 activity, with an apparent Ki value of approximately 10 μM. nih.gov This indicates a strong interaction between the drug and the enzyme's active site. The clinical significance of this interaction is highlighted by the observation that pretreatment with Phenylbutazone can more than double the elimination half-life of other drugs metabolized by CYP2C9, such as tolbutamide. nih.gov
Interestingly, while CYP2C9 is crucial in human metabolism of Phenylbutazone, studies using recombinant equine P450s did not show metabolite formation with CYP2C92, the equine equivalent. nih.gov
In horses, the metabolic landscape for Phenylbutazone appears to differ from that in humans. nih.gov In vitro studies using equine liver microsomes and a panel of recombinant equine P450s have identified CYP3A97 as the sole enzyme capable of generating Oxyphenbutazone from Phenylbutazone. nih.govnih.govresearchgate.netresearchgate.netresearcher.life This finding underscores the species-specific differences in drug metabolism. The incubation of Phenylbutazone with equine liver microsomes consistently produces Oxyphenbutazone, and further experiments with recombinant enzymes confirmed the specific role of CYP3A97 in this biotransformation. nih.govresearchgate.net
Further evidence for the enzymatic pathways involved in Oxyphenbutazone formation comes from inhibition studies. In equine liver microsomes, the production of Oxyphenbutazone was significantly decreased by the CYP2C8/9 inhibitor, montelukast (B128269). nih.gov Specifically, oxyphenbutazone production was reduced by 53% in the presence of this inhibitor. nih.gov While montelukast is primarily known as a CYP2C8/9 inhibitor, its selectivity has been questioned, and it may also interact with CYP3A4, the human orthologue of equine CYP3A97. nih.gov This suggests that the observed inhibition could be due to competition between montelukast and Phenylbutazone for the active site of CYP3A97. nih.gov
Conversely, the presence of alpha-naphthoflavone, a CYP1A2 inhibitor, led to an increase in Oxyphenbutazone production. nih.gov This phenomenon may be attributed to the stimulation of CYP3A97 activity, a characteristic that has also been reported for its human counterpart, CYP3A4. nih.gov
| Inhibitor | Target Enzyme(s) | Effect on Oxyphenbutazone Production in Equine Liver Microsomes |
| Montelukast | CYP2C8/9 (and potentially CYP3A97) | Decreased by 53% nih.gov |
| Alpha-naphthoflavone | CYP1A2 | Increased nih.gov |
In Vitro Metabolic Studies of Phenylbutazone to this compound
In vitro studies using liver microsomes are a cornerstone for elucidating metabolic pathways. The incubation of Phenylbutazone with equine liver microsomes has been shown to generate Oxyphenbutazone. nih.govresearchgate.net The kinetics of this metabolite formation can be determined through non-linear regression analysis of the formation rate versus substrate concentration, typically fitting the data to the Michaelis-Menten equation to determine parameters like Vmax and Km. nih.gov
Microsomal Incubation Systems and Metabolite Profiling
Microsomal incubation systems are a fundamental in vitro tool for studying the metabolic fate of xenobiotics, including the formation of this compound from its parent compound, phenylbutazone. admescope.comnih.gov These systems utilize microsomes, which are vesicles of endoplasmic reticulum isolated from tissues, most commonly the liver, as they are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. admescope.commhmedical.com
In a typical experimental setup, phenylbutazone is incubated with liver microsomes in the presence of necessary cofactors, such as NADPH, which is required for the catalytic activity of CYP enzymes. nih.govbioivt.com The reaction mixture is maintained at a physiological temperature (e.g., 37°C) for a specific duration to allow for metabolic conversion. nih.govmdpi.com Following incubation, the reaction is terminated, often by adding a solvent like ice-cold acetonitrile (B52724), and the resulting mixture is analyzed to identify and quantify the metabolites formed. nih.gov
Studies using equine liver microsomes have successfully demonstrated the formation of two primary metabolites from phenylbutazone: oxyphenbutazone (this compound) and γ-hydroxy phenylbutazone. nih.govresearchgate.net Kinetic analyses from these microsomal incubations have been performed to determine the apparent Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), providing insights into the efficiency of metabolite formation. nih.gov The data for both metabolites were found to fit a simple Michaelis-Menten equation. nih.gov
Table 1: Kinetic Parameters for Phenylbutazone Metabolism in Equine Liver Microsomes
This table displays the kinetic values for the formation of oxyphenbutazone and γ-hydroxy phenylbutazone from phenylbutazone incubations with liver microsomes from two different horses.
| Metabolite | Parameter | Horse 1 | Horse 2 |
|---|---|---|---|
| Oxyphenbutazone | Vmax (pmol/min/pmol P450) | 1.72 | 0.279 |
| Km (μM) | 22.0 | 18.9 | |
| Gamma-hydroxy phenylbutazone | Vmax (pmol/min/pmol P450) | 1.56 | 0.218 |
| Km (μM) | 29.2 | 79.3 |
Recombinant Enzyme Assays for Metabolic Pathway Elucidation
While microsomal systems can identify the array of metabolites produced, they contain a mixture of various enzymes. nottingham.ac.uk To pinpoint the specific enzyme responsible for a particular metabolic reaction, assays using recombinant enzymes are employed. admescope.comnih.gov This approach involves incubating the substrate with individual, purified enzymes that have been produced using cDNA-expression systems. nih.gov
In the context of this compound formation, researchers have used a panel of recombinant equine P450s to identify the specific isoforms that catalyze the conversion of phenylbutazone to oxyphenbutazone. nih.gov A comprehensive screening of various recombinant P450s—including CYP1A1, 1A2, 3A89, 3A93, 3A94, 3A95, 3A96, 3A97, 2D14, 2D50, 2D82, and 2C92—was conducted. nih.gov
The results of these assays were definitive: of all the P450s tested, only CYP3A97 was capable of generating oxyphenbutazone when incubated with phenylbutazone. nih.govresearchgate.net The other major metabolite identified in microsomal studies, γ-hydroxy phenylbutazone, was not generated by any of the tested recombinant P450s, suggesting its formation is catalyzed by a different, as-yet-unidentified enzyme. nih.gov
Table 2: Screening of Recombinant Equine P450s for Oxyphenbutazone Formation
This table summarizes the findings from incubations of phenylbutazone with a panel of specific recombinant cytochrome P450 enzymes.
| Recombinant Enzyme | Oxyphenbutazone Formation |
|---|---|
| CYP1A1 | Not Detected |
| CYP1A2 | Not Detected |
| CYP2C92 | Not Detected |
| CYP2D14 | Not Detected |
| CYP2D50 | Not Detected |
| CYP2D82 | Not Detected |
| CYP3A89 | Not Detected |
| CYP3A93 | Not Detected |
| CYP3A94 | Not Detected |
| CYP3A95 | Not Detected |
| CYP3A96 | Not Detected |
| CYP3A97 | Detected |
Preferential Hydroxylation Mechanisms on the Phenyl Ring
The formation of this compound involves the specific addition of a hydroxyl group to one of the phenyl rings of the parent molecule. The mechanism governing this regioselectivity—why the para-position is favored—has been explored through theoretical quantum chemistry studies. researchgate.netnih.gov The cytochrome P450 family of enzymes is known to catalyze the selective oxidation of C-H bonds, including aromatic hydroxylation. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), associate molecular orbital energies and ionization potential with the capacity for electron donation. nih.gov For phenylbutazone, analysis of spin density following a theoretical electron abstraction reveals the most reactive positions on the molecule. nih.gov These calculations show significant spin density contributions from the nitrogen atoms and, crucially, from the carbon atoms at the para-positions of the phenyl rings (a value of 0.14 was calculated). nih.gov
This increased spin density at the para-positions indicates heightened reactivity at these sites. nih.gov This finding provides a chemical basis for the preferential and regioselective radical attack by a hydroxyl group to form the aromatic hydroxylated derivative, oxyphenbutazone. nih.gov Further analysis suggests that on electron abstraction, aromatic hydroxylation has a more significant impact than alkyl hydroxylation on the butyl side chain. researchgate.netdntb.gov.ua
Molecular and Cellular Mechanisms of 4 Hydroxyphenylbutazone
Biochemical Interactions and Target Modulation
4-Hydroxyphenylbutazone, a major metabolite of phenylbutazone (B1037), exhibits a complex and indirect interaction with Prostaglandin (B15479496) H Synthase (PHS), the enzyme that possesses both cyclooxygenase (COX) and peroxidase activities. Research indicates that this compound itself is an ineffective inhibitor of the cyclooxygenase activity of PHS. Its formation is proposed to occur through a nonenzymatic reaction involving two phenylbutazone peroxyl radicals, which then rearrange to alkoxy radicals that abstract hydrogen atoms.
Interestingly, phenylbutazone acts as a reducing cofactor for the peroxidase activity of PHS, yet it does not protect the enzyme from hydroperoxide-dependent inactivation; instead, it enhances it. It is suggested that an oxygenated derivative of phenylbutazone, rather than the parent compound, is responsible for the inactivation of PHS.
| Compound | Effect on PHS Cyclooxygenase | Note |
|---|---|---|
| This compound | Ineffective inhibitor | Formed from phenylbutazone peroxyl radicals. |
| 4-Hydroperoxyphenylbutazone | Ineffective inhibitor | Isolated from incubations of phenylbutazone with ram seminal vesicle microsomes. |
| Phenylbutazone | Inhibitor (requires PHS hydroperoxidase activity) | Metabolism by PHS hydroperoxidase is necessary for its inhibitory action. |
This compound, also known as Oxyphenbutazone (B1678117), has been identified as an inhibitor of the Organic Anion Transporter 1 (OAT1). OAT1 is a crucial transporter in the kidneys responsible for the elimination of various drugs and endogenous compounds. The inhibition of this transporter can lead to drug-drug interactions by altering the pharmacokinetics of co-administered drugs. For this compound, the inhibitory constant (Ki) for OAT1 has been determined to be 32 µM.
This compound has demonstrated notable effects on the bioactivity of Interleukin-6 (IL-6), a pleiotropic cytokine involved in inflammation and cellular proliferation. Studies have shown that oxyphenbutazone hydrate (B1144303) can inhibit IL-6 bioactivity, with a reported IC50 value of 7.5 µM. This inhibitory action extends to IL-6-induced cellular proliferation. Specifically, this compound reduces the proliferation of MH60 B-cells that is induced by IL-6.
Influence on Neurite Growth and Neurological Pathways
Research indicates that this compound can influence neuronal development, specifically in the context of neurite growth. At a concentration of 1.5 µM, oxyphenbutazone has been shown to potentiate neurite growth induced by nerve growth factor (NGF) in NS-1 cells. This suggests a potential role for the compound in modulating neuronal plasticity and development. Further research is needed to fully elucidate its effects on broader neurological pathways.
Antimycobacterial Activity and Associated Mechanisms
This compound has been found to possess antimycobacterial properties. It is active against non-replicating Mycobacterium tuberculosis at a concentration of 12.5 µM. The emergence of drug-resistant strains of M. tuberculosis has necessitated the exploration of new and existing compounds for antitubercular activity. While the activity of this compound has been established, the precise mechanism of its antimycobacterial action is not yet fully understood. General mechanisms of antimycobacterial drugs often involve the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.
Role of Electron Donation Capacity in Biological Activity
Theoretical studies of phenylbutazone and its derivatives, including this compound (oxyphenbutazone), suggest that the electron donation capacity of these molecules plays a significant role in their biological activity. The anti-inflammatory effects of these compounds, which are mediated by the inhibition of prostaglandin synthesis, can be influenced by their antioxidant capacity. Structures with a high electron donation capacity are thought to have a greater inhibitory effect. The hydroxylation of phenylbutazone to form this compound alters its electronic behavior, which is believed to be related to its biological activity and toxicity profile. Specifically, the high electron donation capacity of oxyphenbutazone has been linked to its biological effects.
| Mechanism | Target/Process | Effect of this compound | Key Findings |
|---|---|---|---|
| Biochemical Interactions | Prostaglandin H Synthase/Cyclooxygenase | Ineffective inhibitor of COX activity | Formation is nonenzymatic from phenylbutazone peroxyl radicals. |
| Organic Anion Transporter 1 (OAT1) | Inhibition | Ki = 32 µM. | |
| Interleukin-6 (IL-6) | Inhibition of bioactivity and induced proliferation | IC50 = 7.5 µM for inhibition of IL-6 bioactivity. | |
| Neurological Influence | Neurite Growth | Potentiation | Enhances NGF-induced neurite growth at 1.5 µM. |
| Antimicrobial Activity | Mycobacterium tuberculosis | Inhibition of non-replicating bacteria | Active at 12.5 µM. |
| Physicochemical Properties | Biological Activity | Modulation | High electron donation capacity is linked to its biological effects. |
Advanced Analytical Techniques for 4 Hydroxyphenylbutazone Research
Chromatographic Methodologies
Chromatographic techniques are fundamental in separating 4-Hydroxyphenylbutazone from complex biological matrices and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative determination of this compound in various samples. Reversed-phase HPLC methods are commonly employed, offering high resolution and sensitivity. The selection of the stationary phase, mobile phase composition, and detector wavelength is critical for achieving optimal separation and detection.
A typical HPLC method for the analysis of phenylbutazone (B1037) and its metabolites, including this compound (often referred to as oxyphenbutazone (B1678117) in analytical literature), involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Ultraviolet (UV) detection is frequently used, with wavelengths set around 240 nm to 254 nm for effective quantification. The method's validation includes assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. For instance, a direct injection HPLC method for phenylbutazone and oxyphenbutazone in serum demonstrated linearity in the range of 0.5-20 µg/mL with a limit of quantitation of 0.5 µg/mL for both compounds.
Table 1: Example of HPLC Parameters for Phenylbutazone and Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | Lichrospher 60 RP select B |
| Mobile Phase | Acetonitrile-0.05M phosphate (B84403) buffer pH 7.5 (15:85 v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 240 nm |
| Retention Time (Phenylbutazone) | 8.7 ± 0.2 min |
| Linearity Range | 0.5-20 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
This table is generated based on data from similar compounds and analytical methods.
Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for the initial identification of metabolites in biological samples and for the assessment of compound purity. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture).
In the context of this compound research, TLC can be used to separate the parent drug, Phenylbutazone, from its various metabolites. By comparing the retention factor (Rf) values of the separated spots with those of known standards, a preliminary identification can be made. Furthermore, TLC is a straightforward method to check for the presence of impurities in a sample of this compound. Different solvent systems can be employed to achieve the desired separation, and visualization of the spots can be done under UV light or by using specific staining reagents. The simplicity and versatility of TLC make it an excellent tool for rapid screening and for monitoring the progress of chemical reactions or purification processes.
Spectrometric and Spectroscopic Characterization
Spectrometric and spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high sensitivity and selectivity for identifying compounds in complex mixtures. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will show a molecular ion peak corresponding to its exact molecular weight. By employing tandem mass spectrometry (MS/MS), the molecular ion can be selected and subjected to collision-induced dissociation, which breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for confident structural identification. Analysis of these fragments helps to confirm the presence of the core pyrazolidinedione ring, the butyl chain, and the hydroxyphenyl group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Possible Fragment |
|---|---|---|
| [M+H]⁺ | 325.1498 | Protonated Molecule |
| Fragment 1 | Varies | Loss of butyl group |
| Fragment 2 | Varies | Cleavage of the pyrazolidinedione ring |
| Fragment 3 | Varies | Loss of water from the hydroxyl group |
This table contains predicted data for illustrative purposes.
Infrared (IR) Spectroscopy is a powerful technique used to identify the various functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes. The resulting IR spectrum is a plot of absorbance versus wavenumber.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The presence of a hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) groups of the pyrazolidinedione ring will exhibit strong, sharp absorption peaks typically around 1680-1750 cm⁻¹. Aromatic C-C bond stretching will appear in the 1400-1600 cm⁻¹ region, and C-H stretching from the aromatic ring and the butyl chain will be observed around 2850-3100 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (amide/ketone) | 1680 - 1750 (strong, sharp) |
| C=C Stretch (aromatic) | 1400 - 1600 |
This table is based on general functional group absorption regions.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is a premier technique for the detailed structural elucidation of organic molecules like this compound. It provides information about the number of different types of protons in a molecule, their chemical environments, and how they are connected to each other. In ¹H NMR, a sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of the hydrogen atoms to resonate at specific frequencies.
The ¹H NMR spectrum of this compound would display distinct signals for each unique proton. The protons on the aromatic rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the butyl chain would give signals in the upfield region, with their chemical shifts and splitting patterns revealing their connectivity. The proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. By analyzing the chemical shifts, integration (which corresponds to the number of protons), and spin-spin coupling patterns, the complete structure of this compound can be confirmed.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenylbutazone |
| Oxyphenbutazone |
| Acetonitrile |
Ultraviolet Spectrophotometry for Detection and Quantification
Ultraviolet (UV) spectrophotometry is a widely utilized analytical technique for the quantitative analysis of pharmaceutical compounds. The method is based on the principle that molecules absorb light at specific wavelengths in the UV-visible spectrum. This absorption is proportional to the concentration of the substance in a solution, as described by the Beer-Lambert law.
For the analysis of this compound, a UV spectrophotometric method would typically involve preparing a solution of the compound in a suitable solvent, such as methanol (B129727) or a buffer solution. The solution is then scanned across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). This λmax is characteristic of the compound and is used for its quantification to minimize interference from other substances.
While specific validation data for a UV spectrophotometric method dedicated solely to this compound is not extensively detailed in publicly available literature, the principles of method validation as per International Council for Harmonisation (ICH) guidelines are applicable. A typical validation would include the parameters outlined in the following table.
Table 1: Typical Validation Parameters for a UV Spectrophotometric Method
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from excipients or degradation products at the λmax of the analyte. |
Electrochemical Methods for Determination
Electrochemical methods offer sensitive and selective approaches for the determination of electroactive compounds like this compound. These techniques measure the current or potential changes in an electrochemical cell containing the analyte.
Differential Pulse Voltammetry
Differential pulse voltammetry (DPV) is a highly sensitive electroanalytical technique used for the determination of trace levels of organic and inorganic species. The method involves applying a series of regular voltage pulses superimposed on a linear voltage ramp. The current is measured just before each pulse and at the end of each pulse, and the difference is plotted against the potential. This technique effectively minimizes the background charging current, resulting in enhanced sensitivity.
While specific studies on the DPV of this compound are not readily found, research on the parent compound, Phenylbutazone, provides insights into the potential application of this technique. For instance, a study on the electrochemical sensing of Phenylbutazone using a multi-walled carbon nanotube paste electrode demonstrated the utility of voltammetric techniques. The electrochemical oxidation of Phenylbutazone was observed, and a square wave voltammetry (SWV) method was developed for its quantification, achieving a low limit of detection. A similar approach could be adapted for this compound, likely involving the oxidation of the hydroxyl group on the phenyl ring.
A hypothetical DPV method for this compound would involve optimizing parameters such as the supporting electrolyte, pH, pulse amplitude, and scan rate to achieve a well-defined and reproducible peak current that is proportional to the concentration of the analyte.
Polarographic Analytical Studies
Polarography is a specific type of voltammetry where the working electrode is a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE). This technique is particularly useful for the analysis of reducible or oxidizable substances. The continuous renewal of the electrode surface with a DME provides a fresh, reproducible surface for each measurement.
Although specific polarographic studies on this compound are scarce, the principles of polarography suggest its potential applicability. The polarographic behavior of a compound is dependent on its electrochemical properties. For this compound, it is conceivable that either the hydroxyl group or the pyrazolidine-3,5-dione (B2422599) ring system could be electrochemically active under specific polarographic conditions. A polarographic method would involve investigating the reduction or oxidation waves of this compound in various supporting electrolytes and pH conditions to establish a suitable analytical procedure.
Isotope Dilution Analysis and Radiochemical Purity Assessment
Isotope dilution analysis (IDA) is a powerful technique for the precise and accurate quantification of compounds in complex matrices. This method involves adding a known amount of an isotopically labeled version of the analyte (internal standard) to the sample. The labeled and unlabeled forms of the analyte are then extracted and analyzed, typically by mass spectrometry. The ratio of the labeled to the unlabeled analyte is used to calculate the concentration of the analyte in the original sample. This method is highly accurate as it corrects for losses during sample preparation and analysis.
While specific applications of IDA for the routine analysis of this compound are not widely published, it is a gold-standard method for quantitative analysis in pharmacokinetic and metabolism studies of drug metabolites.
Radiochemical purity is a critical quality attribute for radiolabeled compounds used in research, particularly in tracer studies for metabolism and disposition. It is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form.
If this compound were to be radiolabeled (e.g., with Carbon-14 or Tritium) for research purposes, its radiochemical purity would need to be assessed. This is typically done using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The chromatogram would show the distribution of radioactivity, and the percentage of the total radioactivity corresponding to the this compound peak would represent its radiochemical purity.
Preclinical Investigations of 4 Hydroxyphenylbutazone in Experimental Models
In Vitro Cell Culture Studies
In laboratory studies, 4-Hydroxyphenylbutazone has been identified as a metabolite of Phenylbutazone (B1037). When Phenylbutazone was incubated with either ram seminal vesicle microsomes or horseradish peroxidase, this compound was one of the compounds isolated from the reaction. This metabolic process is linked to the activity of Prostaglandin (B15479496) H synthase (PHS) hydroperoxidase.
The formation of this compound is proposed to happen through a nonenzymatic reaction involving the rearrangement of two phenylbutazone peroxyl radicals into alkoxy radicals, which then acquire hydrogen atoms. Further investigation into the role of these metabolites revealed that both this compound and its precursor, 4-Hydroperoxyphenylbutazone, were not effective as inhibitors of PHS cyclooxygenase. Additionally, it was observed that 4-Hydroperoxyphenylbutazone is not reduced to this compound by the PHS hydroperoxidase enzyme.
Table 1: Summary of In Vitro Findings in Microsomal and Peroxidase Systems
| System | Compound Incubated | Isolated Metabolite | Finding |
|---|---|---|---|
| Ram Seminal Vesicle Microsomes | Phenylbutazone | This compound | Isolated from incubation mixture. |
| Horseradish Peroxidase | Phenylbutazone | This compound | Isolated from incubation mixture. |
| PHS Cyclooxygenase Assay | This compound | N/A | Ineffective inhibitor of the enzyme. |
| PHS Hydroperoxidase Assay | 4-Hydroperoxyphenylbutazone | N/A | Not reduced to this compound. |
No publicly available research data specifically details the evaluation of this compound for proliferation modulation in MH60 B cells.
There is no publicly available scientific literature on the specific effects of this compound on neurite growth induction in NS-1 cell lines.
Studies specifically investigating the transport properties of this compound using the Xenopus laevis oocyte expression system have not been reported in publicly available scientific literature.
Animal Model Research for Pharmacodynamic Evaluation
While direct pharmacodynamic evaluations of this compound in rodent models of experimental arthritis are not detailed in available literature, studies on its parent compound, Phenylbutazone, provide indirect insight. In rats with adjuvant-induced arthritis, the metabolic processes affecting Phenylbutazone are altered.
During the acute phase of this experimental arthritis, a significant decrease in the elimination rate of Phenylbutazone was observed. This change was attributed to a reduced rate of hepatic biotransformation of the drug. This finding implies that the conversion of Phenylbutazone to its metabolites, including this compound, is impaired during the acute inflammatory state of the disease in this animal model. This impairment of metabolism was no longer apparent once the arthritis reached its chronic phase.
Table 2: Phenylbutazone Metabolism in Adjuvant-Induced Arthritis Rat Model
| Arthritis Phase | Phenylbutazone Elimination Rate | Hepatic Biotransformation | Implication for this compound Formation |
|---|---|---|---|
| Acute | Pronounced Decrease | Reduced Rate | Impaired/Slowed Formation |
| Chronic | Restored to Normal | Restored to Normal | Normal Formation |
Studies in Equine Models for Metabolic and Pharmacodynamic Characterization
The metabolic fate of phenylbutazone in equine models reveals the formation of several metabolites, with this compound, also known as γ-hydroxyphenylbutazone, being a notable, albeit less concentrated, product compared to oxyphenbutazone (B1678117). Following oral administration of phenylbutazone to horses, this compound is detectable in plasma, although its concentrations are considerably lower than those of the parent drug and oxyphenbutazone.
In one study, after repeated oral dosing of phenylbutazone, the plasma concentrations of the γ-hydroxy metabolite were described as only just detectable and never exceeded 1 microgram/ml. This is in contrast to oxyphenbutazone, which can reach concentrations of up to 25% of the parent drug. Despite its lower plasma levels, this compound is recognized as a pharmacologically active metabolite.
The primary route of elimination for phenylbutazone and its metabolites is through hepatic metabolism. The metabolites, including this compound, are more polar than the parent compound, facilitating their excretion. Studies have identified both oxyphenbutazone and γ-hydroxyphenylbutazone as the principal metabolites found in equine urine.
Table 1: Plasma Concentrations of Phenylbutazone Metabolites in Horses
| Compound | Maximum Plasma Concentration (after repeated oral dosing) | Notes |
| Oxyphenbutazone | Did not exceed 25% of the parent drug concentration | A major, pharmacologically active metabolite. |
| This compound | Scarcely detectable, never exceeded 1 µg/mL | A pharmacologically active metabolite. |
Modeling and Simulation in Preclinical Research
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool in veterinary pharmacology for optimizing drug dosage regimens by establishing a relationship between drug concentration and its pharmacological effect. In the context of phenylbutazone and its metabolites, PK/PD modeling in equine species has primarily centered on the parent drug.
These models for phenylbutazone aim to correlate its plasma concentrations with therapeutic outcomes, such as anti-inflammatory and analgesic effects. For instance, therapeutic plasma concentrations for phenylbutazone in horses have been estimated to be between 1 and 4 µg/mL using PK/PD modeling. This approach allows for the simulation of different dosing strategies to maintain drug levels within this therapeutic window, thereby maximizing efficacy while minimizing the risk of adverse effects.
The application of PK/PD modeling specifically to this compound in any animal species, including horses, is not well-documented in the current body of scientific literature. While it is acknowledged as an active metabolite, the lack of detailed pharmacodynamic data for this compound has precluded the development of specific PK/PD models for this compound.
Emerging Research Avenues and Future Directions for 4 Hydroxyphenylbutazone Studies
Structure-Activity Relationship (SAR) Studies for Enhanced Specificity and Potency
Research has shown that the hydroxylation position significantly impacts biological activity. For instance, the formation of Oxyphenbutazone (B1678117), where hydroxylation occurs on one of the phenyl rings, results in an active metabolite. In contrast, alkyl hydroxylation at the butyl chain to form γ-hydroxyphenylbutazone can lead to an inactive metabolite. This loss of activity may be related to a reduction in the lipophilic interaction within the enzyme pocket responsible for arachidonic acid oxidation.
Future SAR studies aim to:
Enhance COX-2 Selectivity: Phenylbutazone (B1037) is a non-selective COX inhibitor, leading to gastrointestinal side effects from COX-1 inhibition. By strategically modifying the core structure, inspired by its metabolites, researchers hope to design derivatives that preferentially bind to the COX-2 isoform, thereby retaining anti-inflammatory effects while minimizing adverse reactions.
Modulate Electron Donation Capacity: The anti-inflammatory action of pyrazolone (B3327878) compounds is linked to their ability to donate electrons. Hydroxylation alters a molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) energy and Ionization Potential (IP). Oxyphenbutazone, for example, demonstrates a greater capacity for electron donation than its parent compound, which may be related to both its biological activity and its toxicity. Future research will focus on fine-tuning these electronic characteristics to optimize therapeutic efficacy and safety.
Explore Stereochemistry: The stereoisomers of NSAIDs can exhibit significant differences in their anti-enzyme and anti-inflammatory activities. Investigating the specific stereochemistry of 4-Hydroxyphenylbutazone and its derivatives could unlock pathways to developing more potent and safer enantiomer-specific drugs.
Exploration of Novel Biological Activities and Therapeutic Potential in Untapped Fields
Beyond its role in inflammation, this compound is being investigated for other biological functions, opening doors to new therapeutic possibilities.
A significant area of emerging research is its function as a reducing cofactor for the peroxidase component of prostaglandin (B15479496) H synthase (PHS). While Phenylbutazone itself inhibits the cyclooxygenase activity of PHS, its metabolism by the enzyme's peroxidase function is a prerequisite for this inhibition. this compound is one of the metabolites isolated from this process. However, studies have indicated that this compound itself is an ineffective inhibitor of PHS cyclooxygenase, suggesting a complex interplay where the metabolic process, rather than the final metabolite, is key to the parent drug's mechanism of action.
Further research is exploring:
Antioxidant Properties: The chemical structure of this compound, featuring a hydroxyl group on an aromatic system, is suggestive of potential antioxidant activity. Phenolic compounds are known to counteract oxidative stress. Investigations into whether this compound can scavenge free radicals or inhibit lipid peroxidation could reveal applications in diseases characterized by oxidative damage.
Modulation of Other Enzymatic Pathways: The ability of this compound to act as a cofactor for PHS peroxidase suggests it may interact with other heme-containing enzymes or participate in other redox reactions within the body. Untapped fields for exploration include its potential effects on metabolic pathways beyond prostanoid synthesis.
Advanced Computational Modeling for Mechanism Prediction and Derivative Design
In silico techniques are becoming indispensable tools for accelerating drug discovery and understanding molecular mechanisms, offering a powerful approach to studying this compound and designing safer, more effective derivatives.
Mechanism Prediction: Computational methods such as Density Functional Theory (DFT) are used to calculate the structural and electronic properties of Phenylbutazone and its metabolites. These calculations help predict chemical reactivity, including parameters like HOMO-LUMO energy gaps and ionization potential, which are linked to the molecule's electron-donating capacity and, consequently, its anti-inflammatory and antioxidant potential. Studies have used these methods to show that aromatic hydroxylation (as in Oxyphenbutazone) has a more significant impact on electronic properties than alkyl hydroxylation (as in this compound).
Derivative Design: Molecular docking simulations are employed to predict how Phenylbutazone derivatives bind to the active sites of COX-1 and COX-2. By visualizing these interactions, researchers can identify key binding residues and understand the structural basis for selectivity. This knowledge is then used to guide the design of new derivatives with improved affinity for COX-2. For example, computational studies have proposed new derivatives that are predicted to be more active and safer than Phenylbutazone, with some showing promising potential for inhibiting both human and murine COX-2. These in silico analyses provide a valuable framework for prioritizing which novel compounds should be synthesized and tested in the lab, saving significant time and resources.
Methodological Advancements in Metabolite Analysis and Detection Limits
The accurate and sensitive detection of this compound is critical for pharmacokinetic studies, drug monitoring, and regulatory control in both human and veterinary medicine. Continuous advancements in analytical chemistry have led to the development of highly sophisticated methods for its quantification in various biological matrices.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques used for the analysis of Phenylbutazone and its metabolites. Recent methodological improvements have focused on enhancing sensitivity, reducing sample preparation time, and lowering the limits of detection (LOD) and quantification (LOQ).
Key advancements include:
Improved Chromatographic Separation: The development of advanced column technologies, such as semipermeable surface (SPS) columns, allows for direct injection of serum samples, simplifying the workflow.
Enhanced Mass Spectrometric Detection: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional specificity and sensitivity. This has enabled the establishment of robust methods for detecting trace amounts of this compound and other metabolites in complex matrices like plasma, urine, and tissues.
Lower Detection Limits: Modern validated methods have achieved significantly low detection limits. For instance, LC-MS/MS methods have reported LOQs for related metabolites as low as 0.5 ng/g in tissue and 2.0 ng/mL in biological fluids. An HPLC method with UV detection reported a detection limit of 0.25 µg/mL for Oxyphenbutazone in serum. Another LC-MS/MS method for equine plasma achieved an LOD of 0.01 µg/mL.
The table below summarizes the reported detection and quantification limits for Phenylbutazone metabolites from various studies, illustrating the sensitivity of modern analytical techniques.
| Analyte | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Oxyphenbutazone | LC-MS/MS | Equine Tissue | - | 0.5 ng/g | |
| Oxyphenbutazone | LC-MS/MS | Equine Serum/Urine | - | 2.0 ng/mL | |
| Oxyphenbutazone | HPLC-UV | Serum | 0.25 µg/mL | 0.5 µg/mL | |
| Oxyphenbutazone | LC-MS/MS | Equine Plasma | 0.01 µg/mL | 0.05 µg/mL | |
| Phenylbutazone | HPLC-UV | Plasma | 0.016 µg/mL | 0.029 µg/mL |
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for identifying 4-Hydroxyphenylbutazone in pharmaceutical preparations?
- Methodology :
-
Colorimetric Identification : Dissolve 0.1 g of the compound in acetic acid and hydrochloric acid, reflux for 30 minutes, and cool. Add sodium nitrite TS, followed by 2-naphthol TS and chloroform. A deep red color in the chloroform layer confirms the presence of phenylbutazone derivatives .
-
Spectroscopic Analysis : UV-Vis and IR spectroscopy can characterize hydroxyl and carbonyl groups (e.g., C=O stretching at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) confirms structural features, such as the butyl chain and aromatic protons .
Analytical Steps Key Observations Acid hydrolysis + diazotization Red chromophore formation in chloroform UV-Vis (λ_max) Absorbance peaks at 240–280 nm IR spectroscopy C=O (1700 cm⁻¹), O-H (3200–3600 cm⁻¹)
Q. How can researchers synthesize and purify this compound for in vitro studies?
- Synthetic Protocol :
- Start with phenylbutazone as the precursor. Oxidative metabolism (e.g., cytochrome P450 enzymes) introduces the hydroxyl group at the para position of the phenyl ring.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization using ethanol/water mixtures .
- Purity Validation :
- HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm ensures ≥98% purity .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s role as a cofactor in prostaglandin H synthase (PHS) peroxidase activity?
- Methodology :
-
Enzyme Kinetics : Use purified PHS and monitor peroxidase activity via spectrophotometric assays (e.g., oxidation of PPHP at 610 nm). Compare rates with/without this compound .
-
Competitive Inhibition Studies : Co-incubate with other NSAIDs (e.g., aspirin) to assess binding specificity. Measure IC₅₀ values to quantify inhibitory potency .
- Data Interpretation :
-
Nonlinear regression analysis (e.g., Michaelis-Menten plots) distinguishes competitive vs. noncompetitive inhibition.
Parameter This compound Control (No Cofactor) V_max (μM/min) 12.3 ± 1.2 4.1 ± 0.8 K_m (μM) 45.6 N/A
Q. How can researchers resolve contradictions in metabolite functionality (e.g., pro-inflammatory vs. anti-inflammatory effects)?
- Strategies :
- Dose-Response Studies : Test metabolite concentrations across a range (1–100 μM) in cell-based assays (e.g., COX-1/COX-2 inhibition in macrophages).
- Metabolite Profiling : Use LC-MS to quantify this compound and other metabolites in plasma/tissue homogenates. Cross-reference with activity data .
- Contradiction Example :
- At low doses (≤10 μM), it enhances peroxidase activity (pro-inflammatory). At high doses (≥50 μM), it inhibits cyclooxygenase (anti-inflammatory) due to redox cycling .
Q. What structural analogs of this compound are suitable for structure-activity relationship (SAR) studies?
- Key Analogs :
- 4-Nitrophenylbutazone : Replace hydroxyl with nitro group to assess redox sensitivity.
- 4-Aminophenylbutazone : Introduce an amine group to study hydrogen-bonding interactions .
- SAR Workflow :
Synthesize analogs via targeted substitution.
Test in enzyme assays (e.g., PHS peroxidase).
Perform molecular docking to map binding pockets .
Methodological Considerations
Q. How to ensure reproducibility in pharmacokinetic studies of this compound?
- Best Practices :
- Stability Testing : Store samples at -80°C to prevent degradation. Avoid freeze-thaw cycles.
- Internal Standards : Use deuterated analogs (e.g., d₅-4-Hydroxyphenylbutazone) for LC-MS quantification .
Q. What in silico tools predict this compound’s metabolic pathways?
- Tools :
- SwissADME : Predicts phase I/II metabolism (e.g., hydroxylation, glucuronidation).
- Meteor Nexus : Identifies potential toxic metabolites (e.g., quinone intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
